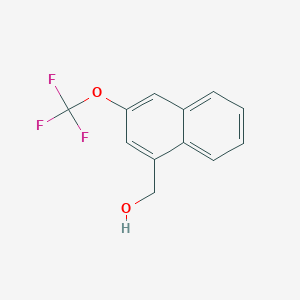
2-(Trifluoromethoxy)naphthalene-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)naphthalene-4-methanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with a methanol group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)naphthalene-4-methanol typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring, followed by the addition of the methanol group. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group. This can be achieved through radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the volatile and reactive trifluoromethylation reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)naphthalene-4-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(Trifluoromethoxy)naphthalene-4-carboxylic acid.
Reduction: Formation of 2-(Trifluoromethoxy)naphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Trifluoromethoxy)naphthalene-4-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)naphthalene-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes and receptors. This can lead to modulation of biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzyl alcohol
- 2-(Trifluoromethoxy)phenol
- 2-(Trifluoromethoxy)aniline
Uniqueness
2-(Trifluoromethoxy)naphthalene-4-methanol is unique due to the combination of the trifluoromethoxy group and the naphthalene ring, which imparts distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential for diverse applications compared to other similar compounds .
Biological Activity
2-(Trifluoromethoxy)naphthalene-4-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of organic molecules, making them suitable for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.
- Molecular Formula : C12H9F3O
- Molecular Weight : 232.20 g/mol
- IUPAC Name : 2-(Trifluoromethoxy)naphthalen-4-ol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane permeability and receptor binding. This compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives, including this compound. For instance, a study demonstrated that naphthalene derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MDA-MB-231 (breast cancer) | 15.2 | Induces apoptosis | |
| Various cancer lines | Varies | Enzyme inhibition |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Naphthalene derivatives have been reported to exhibit activity against various pathogens, potentially through interference with bacterial cell wall synthesis or disruption of membrane integrity.
Case Studies
- In Vitro Studies on Cancer Cells :
- Enzyme Interaction Studies :
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[3-(trifluoromethoxy)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-10-5-8-3-1-2-4-11(8)9(6-10)7-16/h1-6,16H,7H2 |
InChI Key |
MAYUCVKZQCUASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















